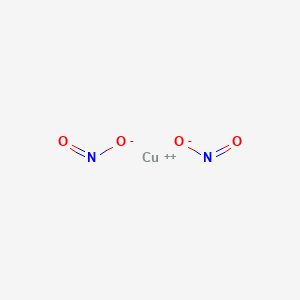
Cupric nitrite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cupric nitrite is an inorganic compound with the chemical formula Cu(NO₂)₂. It is a copper salt of nitrous acid and is known for its role in various chemical reactions, particularly in the field of catalysis and environmental chemistry. This compound is typically found in the form of blue or greenish-blue crystals and is soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cupric nitrite can be synthesized through several methods. One common method involves the reaction of copper metal or copper oxide with nitric acid, followed by the addition of sodium nitrite. The reaction can be represented as follows: [ \text{Cu} + 2 \text{HNO₃} \rightarrow \text{Cu(NO₃)₂} + \text{H₂O} + \text{NO₂} ] [ \text{Cu(NO₃)₂} + 2 \text{NaNO₂} \rightarrow \text{Cu(NO₂)₂} + 2 \text{NaNO₃} ]
Industrial Production Methods
In industrial settings, copper nitrite is often produced by treating copper metal with a mixture of nitric acid and sodium nitrite under controlled conditions. The reaction is typically carried out in a reactor where the temperature and pH are carefully monitored to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
Cupric nitrite undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to copper nitrate in the presence of strong oxidizing agents.
Reduction: It can be reduced to copper metal or copper(I) compounds using reducing agents.
Substitution: this compound can participate in substitution reactions where the nitrite group is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as ammonia or phosphines.
Major Products Formed
Oxidation: Copper nitrate (Cu(NO₃)₂)
Reduction: Copper metal (Cu) or copper(I) compounds (Cu₂O)
Substitution: Various copper complexes depending on the substituting ligand.
Scientific Research Applications
Cupric nitrite has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Studied for its role in enzymatic reactions, particularly in the nitrogen cycle.
Medicine: Investigated for its potential antimicrobial properties and its role in drug delivery systems.
Industry: Used in the production of dyes, pigments, and as a corrosion inhibitor.
Mechanism of Action
Cupric nitrite exerts its effects through various mechanisms, depending on the context of its use. In catalytic reactions, copper nitrite acts as an electron transfer agent, facilitating
Properties
CAS No. |
14984-71-5 |
|---|---|
Molecular Formula |
CuN2O4 |
Molecular Weight |
155.56 g/mol |
IUPAC Name |
copper;dinitrite |
InChI |
InChI=1S/Cu.2HNO2/c;2*2-1-3/h;2*(H,2,3)/q+2;;/p-2 |
InChI Key |
XNEQAVYOCNWYNZ-UHFFFAOYSA-L |
SMILES |
N(=O)[O-].N(=O)[O-].[Cu+2] |
Canonical SMILES |
N(=O)[O-].N(=O)[O-].[Cu+2] |
Key on ui other cas no. |
14984-71-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















